二苯基(2,4,6-三甲基苯甲酰)膦氧化物

概述

描述

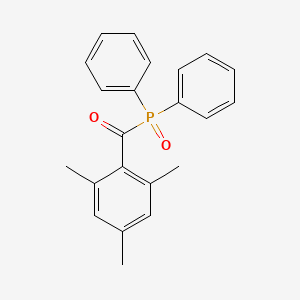

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPTBO) is an organophosphorus compound used in a variety of research and industrial applications. It is a white crystalline solid with a melting point of 95°C and a boiling point of 270°C. DPTBO has been used in organic synthesis and as a reagent in the synthesis of other organic compounds, as well as in the preparation of catalysts and pharmaceuticals. It has also been used as a flame retardant, in the manufacture of polymers, and as a catalyst in the polymerization of styrene and other monomers.

科学研究应用

数字光处理 (DLP) 3D 打印

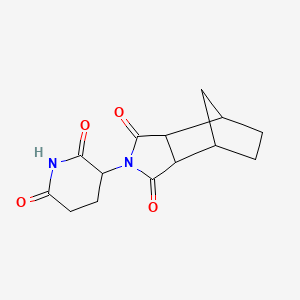

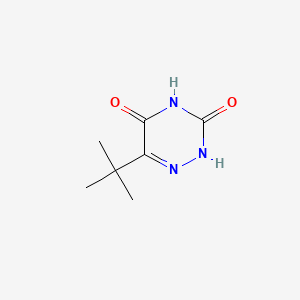

二苯基(2,4,6-三甲基苯甲酰)膦氧化物作为光引发剂用于 DLP 3D 打印工艺,特别是在制备陶瓷材料方面。 该化合物在紫外-可见光中的吸收效率和引发效率是开发基于酰基膦氧化物的光引发剂的关键,这可以显著增强 DLP 3D 打印在陶瓷领域的应用 {svg_1}.

混合光聚合体系

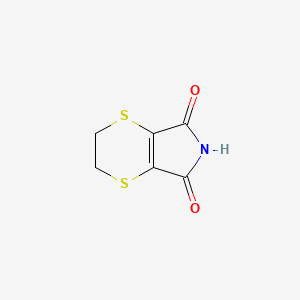

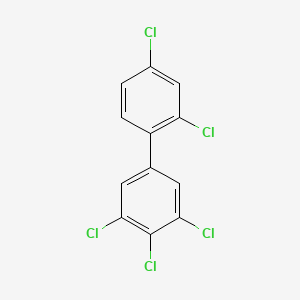

该化合物在可见光诱导的自由基-阳离子混合光聚合体系中起着至关重要的作用。它与六氟磷酸二苯基碘鎓盐共引发,在卤素灯下快速诱导环氧树脂和丙烯酸酯的混合物,显著加速环氧树脂的固化速率。 这种应用对于提高光聚合材料的性能和形貌至关重要 {svg_2}.

紫外固化涂料

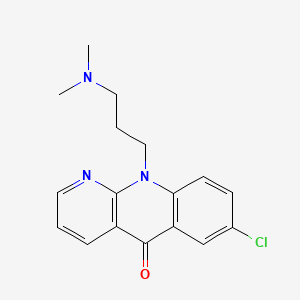

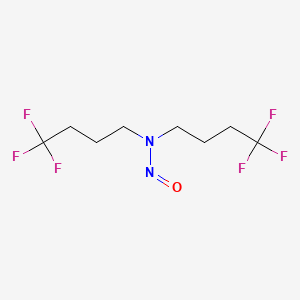

该化合物在形成紫外固化聚氨酯-丙烯酸酯涂料中起着重要作用。 这些涂料以其快速干燥的特性而闻名,并用于各种工业应用,包括保护性和装饰性饰面 {svg_3}.

光诱导的有机膦形成

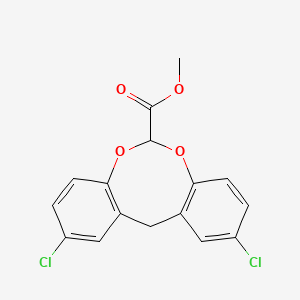

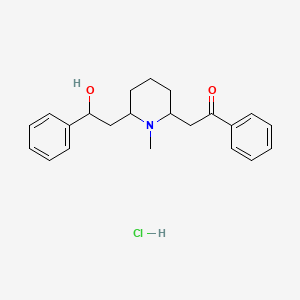

二苯基(2,4,6-三甲基苯甲酰)膦氧化物参与光诱导反应,导致形成有机膦化合物。 这些化合物作为金属催化剂和试剂的配体具有价值,扩展了有机金属化学和催化的范围 {svg_4}.

牙科树脂聚合

在牙科应用中,该化合物增强了牙科树脂的自由基聚合速率。 与其他引发剂相比,它因其能够提高聚合速率和转化率而受到青睐,这对于牙科材料的质量和耐久性至关重要 {svg_5}.

高温传感器材料

该化合物用于制备二乙烯基苯改性的聚合物基陶瓷材料。 这些材料专为高温传感器应用而设计,在高温下稳定性和性能至关重要 {svg_6}.

增强固化树脂的机械性能

该化合物在阳离子光聚合反应中的作用导致固化树脂具有优异的机械性能,例如高硬度、低收缩率和强粘附性。 这些特性有利于需要耐用和坚固材料的应用 {svg_7}.

光引发剂性能优化

对二苯基(2,4,6-三甲基苯甲酰)膦氧化物取代效应的研究旨在优化其作为光引发剂的性能。 通过改变取代基和位置,科学家可以调整吸收波长和振荡器强度,这对于开发更有效的光引发剂至关重要 {svg_8}.

作用机制

Target of Action

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, also known as (Diphenylphosphoryl)(mesityl)methanone, is primarily used as a photoinitiator . Its primary targets are polymeric matrices, where it is incorporated for efficient curing and color stability of the resin .

Mode of Action

As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to produce reactive species . These reactive species can initiate polymerization reactions, leading to the curing of materials such as inks, coatings, and resins .

Biochemical Pathways

The compound doesn’t directly interact with biological pathways as it is primarily used in industrial applications. It plays a crucial role in the polymerization pathway, where it initiates the curing process upon exposure to light .

Pharmacokinetics

Its solubility in organic solvents and insolubility in water can influence its distribution and elimination in the environment.

Result of Action

The primary result of the action of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is the initiation of polymerization reactions. This leads to the curing of materials, which is crucial in applications such as the production of inks, coatings, and resins .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as light and temperature. It is stable under normal conditions but can react with strong oxidizing agents . Its action as a photoinitiator requires light, and it is most effective in the long-wave range of the UV spectrum .

安全和危害

TPO is suspected of damaging fertility or the unborn child. It may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and obtaining special instructions before use .

未来方向

TPO has potential applications in the field of organic electronics, particularly in the fabrication of organic thin film transistors . It may also be used in the photoinduced reaction for the formation of organophosphine compounds, which potentially find their usage as ligands with metal catalysts and reagents .

生化分析

Biochemical Properties

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide plays a crucial role in biochemical reactions as a photoinitiator. It absorbs electromagnetic radiation to form radicals, which initiate radical polymerization reactions . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The radicals generated by diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide can interact with unsaturated compounds, leading to the formation of cross-linked polymer networks .

Cellular Effects

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been shown to affect cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and disrupting normal cellular functions .

Molecular Mechanism

The molecular mechanism of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of electromagnetic radiation, leading to the formation of radicals that initiate polymerization reactions . These radicals can bind to various biomolecules, including enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals is central to its function as a photoinitiator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide can change over time due to its stability and degradation properties. This compound is light-sensitive and can degrade upon prolonged exposure to light, affecting its efficacy as a photoinitiator . Long-term studies have shown that diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide vary with different dosages in animal models. At low doses, the compound can effectively initiate polymerization reactions without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, enzyme inhibition, and adverse effects on fertility . Threshold effects have been observed, with higher doses leading to more pronounced toxic effects .

Metabolic Pathways

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is involved in metabolic pathways related to radical formation and polymerization reactions. It interacts with enzymes and cofactors that facilitate these processes, leading to changes in metabolic flux and metabolite levels . The compound’s ability to generate radicals is central to its role in these pathways .

Transport and Distribution

Within cells and tissues, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution can also be affected by its light sensitivity and degradation properties .

Subcellular Localization

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is localized in specific subcellular compartments, where it exerts its activity as a photoinitiator . Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and efficacy. The compound’s localization is crucial for its role in initiating polymerization reactions and interacting with biomolecules .

属性

IUPAC Name |

diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHVQBAGLAREND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052502 | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid | |

| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

75980-60-8 | |

| Record name | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75980-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075980608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLBENZOYL DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9EIM2D97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TPO initiate photopolymerization?

A: Upon absorbing UV or visible light, TPO undergoes a unimolecular cleavage of the carbon-phosphorus bond. [, , , ] This generates two radicals: a phosphinoyl radical and a benzoyl radical. Both radicals are highly reactive and initiate polymerization by reacting with acrylate monomers, leading to chain propagation and the formation of a crosslinked polymer network. [, , ]

Q2: What is the molecular formula and weight of TPO?

A2: The molecular formula of TPO is C22H21O2P, and its molecular weight is 348.37 g/mol.

Q3: What is the significance of the absorption properties of TPO?

A: TPO exhibits strong absorption in the UV and visible light regions, particularly around 405 nm. [, , ] This enables it to efficiently absorb light energy from LED sources commonly used in 3D printing and other photopolymerization applications.

Q4: How does the addition of TPO affect the properties of the final polymerized material?

A: The concentration of TPO can influence the mechanical properties of the final polymerized material. [, ] Higher concentrations generally lead to increased crosslinking density, affecting the material's stiffness and strength. [, , ]

Q5: Is TPO suitable for producing flexible materials for applications like microfluidics?

A: While TPO is typically associated with rigid polymer networks, it has been successfully incorporated into formulations for flexible 3D printing resins. [, ] Careful optimization of the resin formulation, including the selection of flexible monomers and the appropriate TPO concentration, is crucial to achieve the desired flexibility without compromising mechanical integrity.

Q6: Does TMDPO have any unique applications in synthetic organic chemistry?

A: Beyond its role as a photoinitiator, TMDPO (a closely related compound to TPO) can act as a phosphorus source in photoinduced cross-coupling reactions with disulfides or diselenides. [] This allows for the synthesis of various thio- or selenophosphinates and thio- or selenoesters, demonstrating its versatility in synthetic chemistry.

Q7: Can TPO be utilized for controlled radical polymerization techniques?

A: While TPO primarily functions as a Type I photoinitiator, it has shown potential in controlled radical polymerization systems. For instance, it has been used in conjunction with manganese (II) complexes in photo-induced organometallic-mediated radical polymerization (photo-OMRP). [] This allows for controlled polymerization of acrylates under LED irradiation, expanding its potential applications beyond conventional free radical polymerization.

Q8: How can computational chemistry contribute to understanding and improving TPO and its derivatives?

A: Computational techniques like density functional theory (DFT) help analyze the electronic structure, bond dissociation energies, and other relevant properties of TPO and its derivatives. [, , ] This information can guide the design of novel photoinitiators with tailored properties, such as higher reactivity or specific absorption wavelengths.

Q9: How do modifications to the TPO structure affect its photoinitiation efficiency?

A: Studies have shown that altering the substituents on the benzoyl moiety of TPO can impact its photochemical properties and, consequently, its photoinitiation efficiency. [, ] For example, introducing electron-donating groups generally enhances reactivity, while electron-withdrawing groups can have the opposite effect.

Q10: Can the photocleavage pathway of TPO be influenced by structural modifications?

A: Yes, studies utilizing time-resolved electron paramagnetic resonance (TR EPR) have revealed that structural changes to the TPO molecule, particularly around the phosphinoyl group, can impact its excited triplet state properties and the subsequent CIDEP (Chemically Induced Dynamic Electron Polarization) of the generated radicals. [] These findings highlight the intricate relationship between the structure of TPO derivatives and their photochemical behavior.

Q11: What is the stability of TPO under various storage conditions?

A11: While the provided research papers do not explicitly detail TPO's stability under various conditions, it is generally accepted that photoinitiators are sensitive to light and should be stored appropriately. Further research may be required to determine the specific stability profile of TPO under different temperature, humidity, and light exposure conditions.

Q12: What analytical techniques are used to monitor the polymerization process initiated by TPO?

A: Real-time Fourier transform infrared spectroscopy (FTIR) is commonly employed to monitor the conversion of monomers to polymers during photopolymerization. [, , ] Additionally, techniques like differential scanning calorimetry (DSC) can be used to characterize the thermal properties of the resulting polymers. [, , ]

Q13: What is the environmental impact of TPO and its degradation products?

A13: Limited information is available regarding the environmental impact of TPO and its degradation products. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

Q14: How does the solubility of TPO in different solvents affect its application?

A: The solubility of TPO in various monomers and solvents is crucial for achieving homogeneous resin formulations and ensuring efficient photopolymerization. [, ] While the provided research does not provide an exhaustive list of solvents, it highlights that TPO is soluble in common acrylate monomers.

Q15: What is known about the biocompatibility of TPO and its potential use in biomedical applications?

A: Some studies have explored the cytotoxicity of TPO in the context of 3D printing resins for medical devices. [, ] While TPO itself might exhibit some cytotoxicity, careful formulation and processing can minimize the amount of residual TPO in the final cured material, potentially improving its biocompatibility.

Q16: Are there any viable alternatives to TPO in photopolymerization applications?

A: Yes, several alternatives to TPO exist, with camphorquinone (CQ) being one of the most common photoinitiators. [, , ] Other options include acylphosphine oxides with different substitution patterns, germanium-based photoinitiators, and even combinations of different photoinitiators to achieve specific properties. [, , ] The choice of photoinitiator depends on factors such as the desired wavelength range, reactivity, and compatibility with the resin system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)